2-(2-Phenylethyl)pentanedioic acid
Description
2-(2-Phenylethyl)pentanedioic acid is a substituted pentanedioic acid derivative featuring a 2-phenylethyl side chain.
Properties
CAS No. |
62953-19-9 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2-phenylethyl)pentanedioic acid |
InChI |
InChI=1S/C13H16O4/c14-12(15)9-8-11(13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17) |
InChI Key |
WYFVOKQNTILPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)pentanedioic acid can be achieved through several methods. One common approach involves the alkylation of pentanedioic acid with 2-phenylethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Phenylethyl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)pentanedioic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural differences and biological implications of pentanedioic acid derivatives:
Pharmacological and Biochemical Insights
GCPII Inhibitors (2PMPA, 2-MPPA):
- 2PMPA’s phosphonate group enhances binding to GCPII’s active site but limits blood-brain barrier penetration. The phenylethyl group in the target compound may improve CNS penetration due to higher lipophilicity but could reduce aqueous solubility .
- 2-MPPA’s thiol group contributed to both its efficacy and toxicity, underscoring the trade-offs of reactive substituents .
PSMA-Targeting Agents (DUPA Derivatives):
- Metabolic Modulators (Carglumic Acid): The carbamoylamino group in carglumic acid mimics N-acetylglutamate, critical for urea cycle function. A phenylethyl substituent would likely disrupt this mimicry, limiting metabolic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
